Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride
Overview
Description
It is known for its unique structure, which includes a cyclopenta[c]pyrrole ring system, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with an amine derivative, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction, often employing advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate
- Cyclopenta[c]pyrrole derivatives
- Pyrrole-containing compounds
Uniqueness
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride is unique due to its specific ring structure and the presence of both ester and amine functionalities. This combination allows for a diverse range of chemical modifications and applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGAYPKHZQNOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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